molecular formula C14H17N7S B12241732 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12241732
M. Wt: 315.40 g/mol
InChI Key: BRWIPYRZYCJPCS-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure

Preparation Methods

The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Formation of the Imidazo[1,2-b]pyridazine Ring: The imidazo[1,2-b]pyridazine ring can be synthesized by reacting 2-aminopyridine with glyoxal in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the thiadiazole and imidazo[1,2-b]pyridazine rings with piperazine. This can be achieved through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce any nitro groups present in the compound to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s heterocyclic structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

These interactions are mediated by the compound’s unique structure, which allows it to form specific interactions with its targets.

Comparison with Similar Compounds

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antifungal and antibacterial properties.

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine ring and are studied for their potential as anticancer agents.

The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and applications.

Properties

Molecular Formula

C14H17N7S

Molecular Weight

315.40 g/mol

IUPAC Name

2-methyl-5-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C14H17N7S/c1-10-9-21-12(15-10)3-4-13(18-21)19-5-7-20(8-6-19)14-17-16-11(2)22-14/h3-4,9H,5-8H2,1-2H3

InChI Key

BRWIPYRZYCJPCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NN=C(S4)C

Origin of Product

United States

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